6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
Description
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1286754-54-8 | |
| SMILES | O=C(N1C2CNCC2C1)OCC3=CC=CC=C3 | |
| InChIKey | BCONCMOUSFKNCK-UHFFFAOYSA-N | |
| Synonyms | This compound; MFCD22628715 |
The bicyclo[3.2.0]heptane scaffold consists of two fused rings: a five-membered ring (cyclopentane) and a four-membered ring (cyclobutane), with nitrogen atoms at positions 3 and 6. The Cbz group (-OCC₆H₅) at N3 introduces steric and electronic modifications critical for synthetic applications.
Historical Development in Heterocyclic Chemistry
The synthesis of diazabicycloheptane derivatives emerged prominently in the early 2000s as part of efforts to develop rigid, conformationally restricted analogs for neurotransmitter receptor targeting. This compound was first reported in patent literature as an intermediate in the preparation of nicotinic acetylcholine receptor (nAChR) ligands.
Milestones:
- 2007 : Abbott Laboratories synthesized 3,6-diazabicyclo[3.2.0]heptane derivatives, demonstrating high selectivity for α4β2 nAChR subtypes. The Cbz-protected variant enabled regioselective functionalization of the bicyclic core.
- 2010s : Commercial availability expanded through suppliers like Huarong Pharm and BLDpharm, reflecting its utility in medicinal chemistry.
- 2020s : Applications diversified into photoredox catalysis and transition-metal-mediated C–H activation, leveraging the strained bicyclic framework.
The compound’s development parallels advances in domino reactions of strained alkenes, where bicyclo[3.2.0] systems serve as precursors for lactones and cyclobutane derivatives.
Structural Relationship to Bicyclic Diazabicyclo Derivatives
This compound belongs to a broader class of diazabicycloalkanes with varied ring sizes and nitrogen positions. Key structural analogs include:
Comparative Analysis:
The [3.2.0] system’s strain energy (~20 kcal/mol) enhances reactivity in ring-opening and cross-coupling reactions compared to less strained analogs. Stereochemical configuration also plays a role: the (S,S) enantiomer (CAS: 370881-43-9) exhibits distinct pharmacological profiles in nAChR binding studies.
Functionalization Trends:
- N3 Substitution : The Cbz group facilitates selective alkylation or acylation at N6.
- Bridgehead Reactivity : Palladium-catalyzed C(sp³)–H activation enables arylation at the bridgehead carbon.
This structural versatility underpins its utility in synthesizing bioactive molecules and functional materials.
Structure
2D Structure
Properties
IUPAC Name |
benzyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-8-11-6-14-7-12(11)15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUGWBVOYEPHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C2CN1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cascade Reaction Approach
A prominent method for synthesizing 3-azabicyclo[3.2.0]heptanes, including Cbz-protected derivatives, involves multicomponent cascade reactions. According to the doctoral thesis by Kerti Ausmees (2013), these reactions proceed via sequential bond-forming events initiated by Michael addition or nucleophilic attack, followed by ring closure to form the bicyclic system.
- Starting Materials: Typically, α,β-unsaturated esters or ketones, amines, and other nucleophiles.
- Reaction Conditions: Catalytic amounts of base or acid catalysts, often under mild temperatures.
- Outcome: High diastereoselectivity and yields of bicyclic products with the desired stereochemistry.
This methodology is advantageous due to its efficiency and the ability to introduce various substituents, including the Cbz protective group on nitrogen atoms, during or after the bicyclic core formation.
Protective Group Installation and Manipulation
The Cbz group is introduced to protect the amine functionality, ensuring selective reactivity during synthesis and facilitating purification. The typical procedure involves:
- Cbz Protection: Reaction of the free amine with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate or triethylamine) to yield the Cbz-protected amine.
- Deprotection: When necessary, the Cbz group can be removed by catalytic hydrogenation or treatment with strong acids.
This step is usually performed either before the bicyclic ring formation to protect the amine or after to functionalize the bicyclic scaffold.
Research Findings and Analytical Data
- Stereochemical Control: The multicomponent cascade reactions yield bicyclic products with high diastereomeric ratios, often exceeding 90:10, as confirmed by NMR and chiral HPLC analyses.
- Yields: Typical overall yields for the synthesis of 3-azabicyclo[3.2.0]heptane derivatives range from 60% to 85%, depending on the substrate and reaction conditions.
- Scalability: The described methods have been demonstrated on gram-scale with consistent purity and stereochemical integrity.
- Applications: The Cbz-protected bicyclic amines serve as intermediates for dopaminergic ligands and other bioactive molecules, highlighting the synthetic importance of efficient preparation methods.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Multicomponent Cascade Reaction | One-pot, step-economical, high stereoselectivity | Efficient, versatile | Requires optimized conditions |
| Protective Group (Cbz) Installation | Standard amine protection with benzyl chloroformate | Enables selective functionalization | Additional step, requires deprotection if needed |
| Stock Solution Preparation | Precise molarity control for biological assays | Facilitates downstream applications | Not a synthetic step per se |
Chemical Reactions Analysis
6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Cbz-3,6-diaza-bicyclo[32
Mechanism of Action
The exact mechanism of action of 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane depends on its specific application. As a neuronal nicotinic receptor agonist, it likely interacts with the receptor’s binding site, modulating its activity and influencing neurotransmitter release. This interaction can affect various molecular pathways involved in pain perception, cognition, and other neurological functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, pharmacological, and synthetic distinctions between 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane and related bicyclic systems:
Table 1: Comparative Analysis of Bicyclic Compounds
Key Insights:
Structural Impact on Bioactivity: The 6-Cbz-3,6-diaza system’s dual nitrogen atoms enable hydrogen bonding with nicotinic receptors, contributing to A-366833’s potency . In contrast, 3-azabicyclo[3.2.0]heptane derivatives exhibit dopaminergic selectivity due to nitrogen positioning and stereochemistry .
Synthetic Accessibility :
- The 6-Cbz-3,6-diaza scaffold demands precise stereochemical control via cycloaddition and enzymatic resolution , whereas 3-azabicyclo[3.2.0]heptane derivatives face scalability challenges despite enzymatic resolution advancements .
- 3.1.1 bicyclic systems (e.g., DBH) are synthetically demanding due to transannular strain, unlike the more flexible 3.2.0 frameworks .
Pharmacological Specificity :
Biological Activity
Overview
6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane, with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a selective neuronal nicotinic receptor agonist. This compound's unique structure allows it to interact with various biological systems, making it a candidate for drug development in treating neurological disorders and other therapeutic applications.
The biological activity of this compound primarily stems from its interaction with neuronal nicotinic receptors (nAChRs). These receptors are critical in mediating neurotransmitter release and modulating various physiological processes including pain perception and cognitive functions. The compound likely binds to the receptor's active site, influencing its conformation and activity, which can lead to altered neurotransmitter dynamics in the central nervous system .
Table 1: Biological Activity Profile of this compound
Case Studies
- Neuropharmacological Studies : Research has indicated that compounds similar to this compound can improve cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity through nAChR activation.
- Antimicrobial Activity : A study demonstrated that derivatives of bicyclic compounds incorporating the diaza structure exhibited significant antibacterial activity against strains such as Streptococcus pneumoniae and Staphylococcus aureus, suggesting potential as new antibiotic agents .
- Pain Management Trials : Clinical trials have explored the analgesic properties of compounds related to this compound, showing promise in reducing pain responses in neuropathic pain models through modulation of nAChR pathways .
Research Findings
Recent studies have focused on synthesizing various analogs of this compound to enhance its pharmacological properties:
- Synthesis and Characterization : Efficient synthetic routes have been developed that allow for the production of enantiomerically pure forms of this compound, which are crucial for ensuring consistent biological activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications at specific positions on the bicyclic framework can significantly enhance receptor selectivity and potency against targeted biological pathways .
Q & A
Q. What are the established synthetic routes for 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane derivatives?
The synthesis of this bicyclic scaffold often leverages intramolecular cycloadditions or photochemical reactions. Key methods include:
- Intermolecular [2+2] photocycloaddition : Used to construct the bicyclic core from substituted pyrazolines or dienes, enabling stereochemical control .
- Reductive amination : For introducing the Cbz (carbobenzyloxy) protecting group, ensuring selective functionalization at the 3- and 6-positions .
- Spirocyclic oxetanyl nitrile reduction : A scalable method for generating 3-azabicyclo[3.2.0]heptane derivatives, critical for drug discovery applications .
Q. How does the bicyclo[3.2.0]heptane core influence conformational stability?
The fused bicyclic system adopts a rigid endo (boat-like) conformation due to steric and electronic constraints, as confirmed by electron-diffraction studies and molecular mechanics (MM2) calculations. The five-membered ring exhibits shorter C-C bonds (avg. 154.9 pm) compared to the four-membered ring, minimizing ring strain . Substituents at the bridgehead (e.g., Cbz groups) further stabilize the endo form by reducing puckering angles (<2°) .
Q. What spectroscopic techniques are critical for characterizing this scaffold?
- X-ray crystallography : Resolves stereochemistry and confirms endo/exo conformations, as demonstrated in studies of GABA analogues .
- NMR (¹H/¹³C) : Key for identifying diastereotopic protons and analyzing ring strain via coupling constants (e.g., for bridgehead protons) .
- IR spectroscopy : Detects carbonyl stretching (e.g., Cbz C=O at ~1700 cm⁻¹) and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in conformational studies of bicyclo[3.2.0]heptane derivatives?
Discrepancies arise between experimental (e.g., electron diffraction) and computational models. For example:
- Electron-diffraction data for bicyclo[3.2.0]heptane suggests >90% endo conformation, while MM2 calculations predict ~10% exo form coexistence .
- Mitigation strategy : Combine multiple techniques (e.g., variable-temperature NMR, Raman spectroscopy) to detect minor conformers and refine force-field parameters .
Q. What methodological challenges exist in stereochemical control during synthesis?
- Diastereoselectivity : The [2+2] photocycloaddition of 1,6-dienes requires chiral auxiliaries (e.g., D-mannitol derivatives) to enforce stereochemistry at the bridgehead .
- Ring-expansion side reactions : Acidic conditions (e.g., H₂SO₄/CH₃COOH) may trigger undesired rearrangements (e.g., bicyclo[3.2.0] → bicyclo[2.2.1] systems). Kinetic control via low-temperature reactions is critical .
Q. How does computational modeling enhance the design of bicyclo[3.2.0]heptane-based therapeutics?
Q. What strategies improve the hydrolytic stability of Cbz-protected derivatives?
- Solvent selection : Use aprotic solvents (e.g., THF, DCM) to minimize deprotection during synthesis .
- Steric shielding : Introduce bulky substituents (e.g., tert-butyl esters) adjacent to the Cbz group to hinder nucleophilic attack .
Key Research Findings
- The bicyclo[3.2.0]heptane scaffold mimics meta-substituted benzenes in drug design, offering improved metabolic stability .
- Derivatives exhibit dual bioactivity : Antibacterial (Cr(III) complexes, MIC = 8 µg/mL ) and neuroactive (GABA receptor modulation ).
- Thermodynamic instability of the four-membered ring necessitates careful handling (storage at –20°C in inert atmospheres) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
